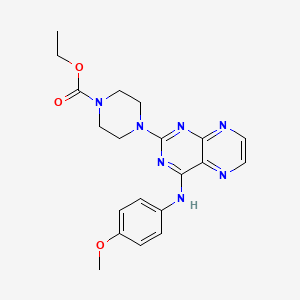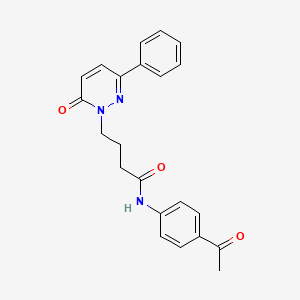![molecular formula C22H25N3O4 B2675065 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate CAS No. 937865-57-1](/img/structure/B2675065.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tirzepatide: A compound with therapeutic applications, though structurally different.
Uniqueness: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications across multiple fields. Its ability to undergo various chemical reactions and its interaction with biological targets make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16(20(26)25-22(15-23)11-5-2-6-12-22)29-21(27)18-9-3-4-10-19(18)24-14-17-8-7-13-28-17/h3-4,7-10,13,16,24H,2,5-6,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINSCRLYBGHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2674990.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)


![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)



![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
